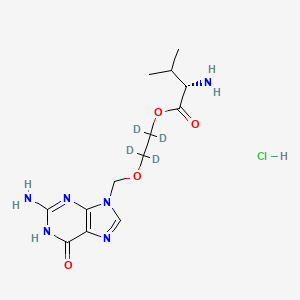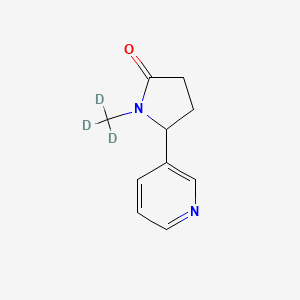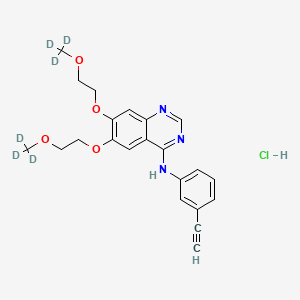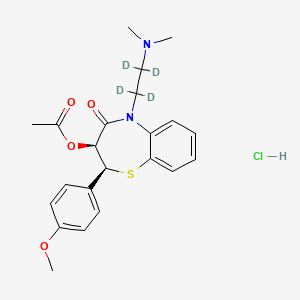
Oseltamivir-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Oseltamivir-d3 is similar to that of Oseltamivir, with the difference being the presence of deuterium . There are studies on the molecular docking analysis of N-substituted Oseltamivir derivatives .Chemical Reactions Analysis
Oseltamivir is extensively converted to the active metabolite, oseltamivir carboxylate, by esterases located predominantly in the liver .Physical And Chemical Properties Analysis
Oseltamivir-d3 is a solid white to off-white compound . More detailed physical and chemical properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Oseltamivir Resistance in Influenza Viruses
- Resistance Monitoring : Research shows that the H1N1 subtype of influenza A virus has developed resistance to Oseltamivir in some regions, highlighting the need for ongoing surveillance and alternative treatment strategies (Besselaar et al., 2008).
Molecular Dynamics and Resistance Mechanisms
- Structural Insights : Studies reveal the structural basis for Oseltamivir resistance in influenza viruses, providing valuable insights for developing new antiviral agents (Collins et al., 2009).
Environmental Impact
- Environmental Persistence : Oseltamivir’s persistence in different aquatic environments has been a subject of study, indicating potential ecological impacts and influences on resistance development (Accinelli et al., 2010).
Novel Drug Combinations and Alternatives
- Silver Nanoparticle Combination : Research on combining Oseltamivir with silver nanoparticles shows potential in inhibiting H1N1 influenza virus through ROS-mediated pathways (Li et al., 2016).
- Inhibitory Performance of Flavonoid : Studies have explored alternative compounds like cyanidin-3-sambubiocide against mutations in H1N1 influenza virus resistant to Oseltamivir (Kannan & Kolandaivel, 2018).
Impact on Influenza Management
- Clinical Management : Oseltamivir has been extensively studied in the context of seasonal, pandemic, and avian influenza, contributing to our understanding of effective influenza management (Smith et al., 2011).
Pharmacokinetics in Diverse Populations
- Diverse Patient Populations : The pharmacokinetics of Oseltamivir has been evaluated in various populations, including children, elderly, and those with renal or hepatic impairment, offering insights for personalized treatment approaches (Davies, 2010).
Safety And Hazards
Zukünftige Richtungen
Oseltamivir is appropriate for treating acute, uncomplicated influenza A or B illness in adults and pediatric patients, including neonates greater than two weeks of age . Nevertheless, multiple national advisory bodies have endorsed using oseltamivir as soon as possible (ideally less than 48 hours after symptom onset) for patients hospitalized with influenza or significant comorbidities, making them at high risk for complications . This suggests that Oseltamivir-d3, as a labeled version of Oseltamivir, may also have similar applications in the future.
Eigenschaften
CAS-Nummer |
1093851-61-6 |
|---|---|
Produktname |
Oseltamivir-d3 |
Molekularformel |
C16H25N2O4D3 |
Molekulargewicht |
315.43 |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
196618-13-0(unlabelled) |
Synonyme |
(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester; |
Tag |
Oseltamivir |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













